molecular formula C13H7ClF3N3 B8264690 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Katalognummer B8264690
Molekulargewicht: 297.66 g/mol
InChI-Schlüssel: FABGVXWXZKTQBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Interaction with Central Nervous System Receptors :

    • The compound 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine, related to 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, was found to be active in displacing [3H]diazepam bound to rat brain plasma membranes, indicating a potential interaction with central nervous system receptors (Barlin, Davies, & Ngu, 1988).
  • Interaction with Benzodiazepine Receptors :

    • Research has shown that certain derivatives, including 6-chloro variants of imidazo[1,2-b]pyridazines, interact with central and mitochondrial benzodiazepine receptors. This suggests potential applications in studying these receptor systems (Barlin, Davies, & Harrison, 1997).
  • Synthetic Approaches and Derivatives :

    • Synthesis techniques for 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine and related compounds have been developed, highlighting the chemical versatility and potential for creating diverse derivatives with varied applications (Barlin, 1986).
  • Binding Affinity to Peripheral-Type Benzodiazepine Receptors :

    • Specific 6-chloro-2-phenylimidazo[1,2-b]pyridazine derivatives show strong and selective binding to peripheral-type benzodiazepine receptors. This indicates a possible use in studying or targeting these receptors for therapeutic purposes (Barlin, Davies, Harrison, Ireland, & Willis, 1996).
  • Antimicrobial and Antimalarial Activities :

    • Sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety, synthesized from 6-chloro-2-substituted aryl imidazo[1,2-b]pyridazine derivatives, have shown in vitro antimicrobial and antimalarial activities (Bhatt, Kant, & Singh, 2016).
  • Potential Probes for Peripheral Benzodiazepine Receptors Study :

    • Iodine-labeled imidazo[1,2-b]pyridazines have been synthesized for potential use in studying peripheral benzodiazepine receptors using SPECT, indicating their use in diagnostic imaging or receptor studies (Katsifis, Barlin, Mattner, & Dikić, 2004).
  • Potential Applications in Cancer Treatment :

    • Derivatives of imidazo[1,2-b]pyridazine, including those with trifluoromethylphenyl groups, have been studied as VEGFR2 kinase inhibitors, showing potential in treating cancer through the inhibition of tumor angiogenesis (Miyamoto et al., 2012).

Eigenschaften

IUPAC Name

6-chloro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGVXWXZKTQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (2 g, 8.6 mmol) and 3-(trifluoromethyl)phenylboronic acid (1.63 g, 8.6 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (2.4 g, 17.2 mmol) and Pd(PPh3) 4 (0.497 g, 0.430 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (0.22 g, 0.739 mmol, yield 9%) as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.